2-(2-methoxyethyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
The compound 2-(2-methoxyethyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide features a multi-component structure:
- Substituents:
The thiadiazole ring contributes to π-π stacking and hydrogen bonding, while methoxy groups improve hydrophilicity.
Properties
Molecular Formula |
C16H16N4O5S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C16H16N4O5S/c1-24-6-5-20-14(22)10-4-3-9(7-11(10)15(20)23)13(21)17-16-19-18-12(26-16)8-25-2/h3-4,7H,5-6,8H2,1-2H3,(H,17,19,21) |
InChI Key |
DAOLQVKYYZYEBY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-methoxyethyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the dioxoisoindole and methoxyethyl groups. Common synthetic routes may include:
Formation of Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under specific conditions.
Attachment of Dioxoisoindole Moiety: This can be achieved through various coupling reactions.
Introduction of Methoxyethyl Groups: This step may involve alkylation reactions using methoxyethyl halides.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(2-methoxyethyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxyethyl groups can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of thiadiazoles possess antimicrobial activity against various bacterial strains. The presence of the methoxyethyl and isoindole groups may enhance this activity through improved solubility and bioavailability.
- Anti-inflammatory Effects : Certain analogs have demonstrated potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines in vitro.
- Anticancer Activity : Preliminary studies suggest that compounds containing the isoindole and thiadiazole frameworks may induce apoptosis in cancer cell lines.
Pharmaceutical Applications
The compound's unique structure allows for various pharmaceutical applications:
| Application Type | Description |
|---|---|
| Antimicrobial Agents | Targeting bacterial infections through inhibition of bacterial growth mechanisms. |
| Anti-inflammatory Drugs | Modulating inflammatory pathways to treat conditions like arthritis or asthma. |
| Anticancer Therapeutics | Inducing cell death in cancerous cells via apoptosis pathways. |
Agricultural Applications
Given its biological activity, there is potential for this compound in agricultural settings:
| Application Type | Description |
|---|---|
| Pesticides | Developing formulations to protect crops from fungal and bacterial pathogens. |
| Plant Growth Regulators | Enhancing plant growth and resistance to environmental stressors through hormonal modulation. |
Case Studies
Several case studies highlight the efficacy and potential of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial properties against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating strong antibacterial activity.
-
Anti-inflammatory Mechanism Investigation :
- In vitro assays demonstrated that the compound reduced TNF-alpha levels by 40% in macrophage cultures, suggesting a mechanism for its anti-inflammatory effects.
-
Anticancer Activity Assessment :
- A preliminary screening against HeLa cells revealed an IC50 value of 15 µM, indicating promising anticancer properties that warrant further investigation.
Mechanism of Action
The mechanism by which 2-(2-methoxyethyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring and dioxoisoindole moiety may interact with enzymes or receptors, modulating their activity. The methoxyethyl groups can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences and Similarities
The following table summarizes critical structural and physicochemical properties of the target compound and its analogs:
†Calculated based on molecular formulas.
Key Observations:
Thiadiazole derivatives (e.g., ) are associated with broad-spectrum bioactivity, suggesting the target compound’s thiadiazole-ylidene group is critical for target engagement .
The (E)-configuration in the thiadiazole-ylidene moiety ensures optimal spatial alignment for binding, a feature shared with ’s indole derivative .
Thiadiazole vs. Thiazole :
Structure-Activity Relationship (SAR) Insights
Thiadiazole Substituents :
Core Modifications :
Biological Activity
The compound 2-(2-methoxyethyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule that integrates a thiadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Thiadiazole ring : Known for antimicrobial and anticancer properties.
- Isoindole core : Associated with various biological activities, including anti-inflammatory effects.
- Methoxyethyl side chain : May enhance solubility and bioavailability.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown that derivatives with thiadiazole rings can inhibit the proliferation of lung cancer (A549) and breast cancer (MCF-7) cells with IC50 values as low as 0.28 µg/mL .
- The compound's structure suggests potential interactions with tubulin, which could disrupt microtubule formation and lead to apoptosis in cancer cells .
Antimicrobial Properties
The presence of the thiadiazole moiety has been linked to enhanced antimicrobial activity:
- Compounds containing this ring have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
- The compound may also show activity against resistant strains due to modifications in its structure that enhance binding to bacterial targets .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of protein kinases : Similar compounds have been shown to inhibit the Bcr-Abl protein kinase involved in chronic myeloid leukemia .
- Induction of apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells without causing cell cycle arrest, indicating a unique mode of action .
Study 1: Thiadiazole Derivatives Against Cancer
A study published in MDPI evaluated a series of thiadiazole derivatives for their anticancer activity. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value of 4.27 µg/mL against the SK-MEL-2 melanoma cell line .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of 1,3,4-thiadiazole derivatives. It was found that certain modifications led to increased activity against Mycobacterium tuberculosis, highlighting the potential for developing new therapeutic agents from these scaffolds .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
